2-amino-N,N-dimethylbenzamide
Overview
Description
2-Amino-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-amino-N,N-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
This compound interacts with its target, the ryanodine receptor, altering its function This interaction leads to changes in intracellular calcium levels, which can affect various cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are related to calcium signaling. By acting on the ryanodine receptor, this compound can influence the release of calcium from intracellular stores, thereby affecting downstream processes that depend on calcium signaling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on calcium signaling. By influencing the function of the ryanodine receptor, this compound can affect a variety of cellular processes that depend on calcium levels . In some cases, exposure to this compound has been associated with liver injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, poor personal protective measures can lead to the compound entering the human body through the skin and respiratory tract . Additionally, the compound’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
2-amino-N,N-dimethylbenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit heat shock protein 90 (HSP90), which is involved in the regulation of protein folding and stability . This interaction can affect various cellular processes, including protein degradation and stress responses. Additionally, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), influencing necroptosis and ferroptosis pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the cellular processes involved. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HSP90 can lead to the stabilization of certain proteins and the degradation of others, thereby affecting cell function . Moreover, this compound can modulate the activity of lysosome-associated membrane protein 2a (LAMP2A), which is involved in chaperone-mediated autophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to HSP90, inhibiting its activity and thereby affecting the folding and stability of client proteins . This inhibition can lead to the activation of chaperone-mediated autophagy, promoting the degradation of specific proteins such as glutathione peroxidase 4 (GPX4) . Additionally, this compound can inhibit the kinase activity of RIPK1, blocking the formation of complex IIb and preventing the phosphorylation of RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HSP90 and subsequent changes in protein degradation pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HSP90 and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and viability . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with HSP90 can affect the stability and activity of metabolic enzymes, thereby altering metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with LAMP2A can facilitate its localization to lysosomes, where it participates in chaperone-mediated autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-N,N-dimethylbenzamide using hydrogenation or catalytic reduction techniques. Another method includes the direct amination of N,N-dimethylbenzamide with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-Amino-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-N,N-diethylbenzamide
- 2-Amino-N,N-dipropylbenzamide
- 2-Amino-N,N-dimethyl-4-chlorobenzamide
Comparison: 2-Amino-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIIVXPZPOINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406493 | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-66-5 | |
Record name | 2-Amino-N,N-dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-N,N-DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074472898D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is innovative about the presented method for synthesizing 2-amino-N,N-dimethylbenzamide?
A1: The research paper [] introduces a novel method for synthesizing this compound. The innovation lies in utilizing elementary substance selenium or selenium oxide as catalysts in the presence of carbon monoxide and water to reduce 2-nitro-N,N-dimethylbenzamide. This method operates under normal or medium pressure, differing from previous approaches.
Q2: What are the claimed advantages of this new synthesis method?
A2: The paper highlights several advantages of this novel synthesis method: []
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